2-methyl-1H-indole-7-carbonitrile
Overview
Description
2-methyl-1H-indole-7-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Mechanism of Action
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer, microbial infections, and different types of disorders in the human body .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives’ action can be diverse, depending on the specific derivative and its targets. Some derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
2-methyl-1H-indole-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The interactions of this compound with these biomolecules can lead to significant changes in their biochemical properties, making it a valuable compound for biochemical studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, they can affect the expression of genes involved in cell cycle regulation and metabolic pathways, further highlighting their importance in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, making them potential antiviral agents . The binding interactions of this compound with these biomolecules can result in changes in gene expression, further influencing cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism . The metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . Understanding the transport and distribution of this compound can help elucidate its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of diazonium salts with β-ketoesters .
Industrial Production Methods
Industrial production methods for 2-methyl-1H-indole-7-carbonitrile may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods often use optimized reaction conditions and catalysts to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.
Scientific Research Applications
2-methyl-1H-indole-7-carbonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Another indole derivative with a nitrile group at the 3-position.
2-methyl-1H-indole-3-carbonitrile: Similar structure but with the nitrile group at the 3-position.
1H-indole-7-carbonitrile: Lacks the methyl group at the 2-position.
Uniqueness
2-methyl-1H-indole-7-carbonitrile is unique due to the specific positioning of the methyl and nitrile groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance the compound’s stability and alter its interaction with biological targets compared to other indole derivatives .
Biological Activity
2-Methyl-1H-indole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is an indole derivative characterized by a methyl group at the 2-position and a carbonitrile group at the 7-position. This unique structure influences its reactivity and interactions with biological targets, enhancing its stability compared to other indole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes, proteins, and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in viral replication, suggesting potential as an antiviral agent.
- Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression and cellular metabolism, which can lead to apoptosis in cancer cells.
- Receptor Binding : Indole derivatives like this compound exhibit high affinity for multiple receptors, making them valuable in drug development targeting specific pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inducing apoptosis in various cancer cell lines. For example, studies indicate that it can inhibit the proliferation of cancer cells by modulating apoptotic pathways .
- Antiviral Properties : Its inhibitory effects on viral enzymes position it as a candidate for antiviral drug development.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to quantify these effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antiviral | Inhibits viral replication | |
Antimicrobial | Potential antimicrobial activity |
Case Study: Anticancer Activity
In a study examining various indole derivatives, this compound was evaluated for its cytotoxic effects against human cancer cell lines. It exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics. The compound's ability to induce cell cycle arrest at the G1/S phase was particularly noted, indicating its potential as a chemotherapeutic agent .
Dosage and Temporal Effects
The efficacy of this compound is dose-dependent. Lower doses may exhibit therapeutic effects, while higher concentrations can lead to cytotoxicity. Laboratory studies have shown that the compound remains stable under specific conditions but may degrade over time, affecting its biological activity.
Metabolic Pathways and Distribution
Understanding the metabolic pathways involving this compound is crucial for predicting its biological effects:
- Metabolism : The compound interacts with various enzymes that influence its metabolic fate within biological systems.
- Transport Mechanisms : Its distribution within tissues is mediated by transport proteins that facilitate cellular uptake and localization, impacting overall bioavailability.
Properties
IUPAC Name |
2-methyl-1H-indole-7-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJCAKSOPUONOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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